2-(Fmoc-amino)-7-octenoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid is a synthetic organic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly valuable in the field of organic chemistry and biochemistry for its role in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Oct-7-enoic Acid Moiety: The protected amino compound is then reacted with an appropriate reagent to introduce the oct-7-enoic acid moiety. This step may involve the use of reagents such as acrylates or alkenes under specific conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the oct-7-enoic acid moiety.
Reduction: Reduction reactions can also occur, converting the double bond to a single bond.
Substitution: The Fmoc group can be removed through nucleophilic substitution reactions, typically using a base such as piperidine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: The removal of the Fmoc group is typically carried out using piperidine in a solvent such as dimethylformamide (DMF).
Major Products:
Oxidation: Products may include epoxides or diols depending on the specific conditions.
Reduction: The major product is the saturated octanoic acid derivative.
Substitution: The primary product is the deprotected amino acid.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other molecules, such as fluorescent dyes or drugs.
Medicinal Chemistry: It plays a role in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Researchers use this compound to study protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions.
Comparison with Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid: Similar structure but lacks the double bond in the oct-7-enoic acid moiety.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid: Similar structure with a shorter carbon chain.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Similar structure with a longer carbon chain.
Uniqueness: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid is unique due to the presence of the double bond in the oct-7-enoic acid moiety, which can participate in additional chemical reactions such as oxidation and reduction. This feature makes it a versatile building block in peptide synthesis and other applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h2,6-13,20-21H,1,3-5,14-15H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOCBDJIBBTOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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